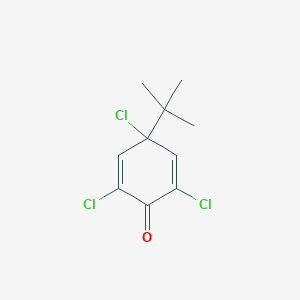
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one is an organic compound characterized by a six-membered ring structure with three chlorine atoms and a tert-butyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one typically involves the chlorination of 4-tert-butylphenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the cyclohexadienone ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-tert-butyl-2,4,6-trihydroxycyclohexa-2,5-dien-1-one.
科学的研究の応用
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用機序
The mechanism by which 4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one exerts its effects involves its electrophilic nature. The compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in studying biochemical pathways and developing therapeutic agents.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but differs in its functional groups and reactivity.
2,4,6-Tris(1,1-dimethylethyl)-4-methylcyclohexa-2,5-dien-1-one: Another related compound with tert-butyl groups, but with different substitution patterns.
Uniqueness
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one is unique due to its specific arrangement of chlorine atoms and the tert-butyl group, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
特性
CAS番号 |
51202-01-8 |
|---|---|
分子式 |
C10H11Cl3O |
分子量 |
253.5 g/mol |
IUPAC名 |
4-tert-butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-9(2,3)10(13)4-6(11)8(14)7(12)5-10/h4-5H,1-3H3 |
InChIキー |
KSAZKWPJQXKGAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















